N-ethyl-6-methylpyridazine-3-sulfonamide
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Overview
Description
N-ethyl-6-methylpyridazine-3-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyridazine ring substituted with an ethyl group at the nitrogen atom, a methyl group at the sixth position, and a sulfonamide group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methylpyridazine-3-sulfonamide typically involves the reaction of 6-methylpyridazine-3-sulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methylpyridazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various alkyl or aryl substituted pyridazine derivatives.
Scientific Research Applications
N-ethyl-6-methylpyridazine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties, similar to other sulfonamide derivatives.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-ethyl-6-methylpyridazine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
N-ethyl-6-methylpyridazine-3-sulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific enzymes, making it a valuable compound in medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-ethyl-6-methylpyridazine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-3-8-13(11,12)7-5-4-6(2)9-10-7/h4-5,8H,3H2,1-2H3 |
InChI Key |
IVDQARSLOSSFNA-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NN=C(C=C1)C |
Origin of Product |
United States |
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